molecular formula C24H25N3O5 B11145236 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11145236
M. Wt: 435.5 g/mol
InChI Key: PULWGYLLEFXIKE-UHFFFAOYSA-N
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Description

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1574404-96-8) is a heterocyclic compound with a molecular formula of C21H22N2O4 and a molecular weight of 366.4 g/mol.

The pyridazinone ring contributes to electron-deficient aromaticity, enhancing reactivity in nucleophilic substitution reactions. The dihydroisoquinoline component, substituted with methoxy groups at positions 6 and 7, is associated with neuroactive and anticancer properties in related compounds.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C24H25N3O5/c1-30-19-6-4-5-17(11-19)20-7-8-23(28)27(25-20)15-24(29)26-10-9-16-12-21(31-2)22(32-3)13-18(16)14-26/h4-8,11-13H,9-10,14-15H2,1-3H3

InChI Key

PULWGYLLEFXIKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Intermediate: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a phenethylamine derivative under acidic conditions.

    Coupling with Pyridazinone: The dihydroisoquinoline intermediate is then coupled with a pyridazinone derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in pharmacology. Notable activities include:

  • Antitumor Activity : The compound has shown potential as an antitumor agent in various preclinical models.
  • Neuroprotective Effects : Its ability to protect neuronal cells suggests applications in neurodegenerative diseases.
  • Antimicrobial Properties : The compound may possess antimicrobial effects, warranting further investigation.

Synthesis Pathways

The synthesis of this compound typically involves several steps, starting from readily available precursors. Common methods include:

  • Formation of Isoquinoline Derivatives : Utilizing starting materials such as 6,7-dimethoxy-3,4-dihydroisoquinoline.
  • Pyridazinone Core Construction : Employing cyclization reactions to form the pyridazinone structure.
  • Functional Group Modifications : Introducing methoxy groups and other substituents to enhance biological activity.

Applications in Medicinal Chemistry

The compound's unique structure positions it well for various applications:

Application AreaDescription
Drug Development Potential lead compound for developing new drugs targeting specific diseases.
Pharmacological Research Investigating mechanisms of action and interactions with biological targets.
Synthetic Chemistry Serving as a precursor for synthesizing related compounds with improved properties.

Case Studies

  • Antitumor Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Neuroprotective Mechanisms : Research involving animal models of neurodegeneration has indicated that the compound may reduce oxidative stress and inflammation in neuronal tissues.
  • Antimicrobial Efficacy : Preliminary tests against various bacterial strains show that the compound exhibits significant antibacterial activity, suggesting its potential use in treating infections.

Mechanism of Action

The mechanism by which 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural fusion of pyridazinone and dihydroisoquinoline motifs. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues with Pyridazinone or Isoquinoline Moieties

Compound Name Structure Features Biological Activity Key Differences
6-Methoxyisoquinolinone Isoquinoline core with a single methoxy group Anticancer activity (e.g., topoisomerase inhibition) Lacks pyridazinone core and 3-methoxyphenyl substituent
3-Methoxyphenylpyridazinone Pyridazinone core with 3-methoxyphenyl group Antimicrobial (Gram-positive bacteria) No isoquinoline moiety; reduced structural complexity
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one Pyridazinone + dihydroisoquinoline + 4-(methylsulfanyl)phenyl Anti-inflammatory, analgesic Methylsulfanyl group replaces 3-methoxy group; altered electronic properties enhance solubility but reduce metabolic stability
3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one Quinazolinone core + dihydroisoquinoline Neuroprotective (e.g., NMDA receptor modulation) Quinazolinone replaces pyridazinone; methyl group at position 2 alters steric interactions

Substituent-Driven Functional Comparisons

  • Methoxy vs. Methylsulfanyl Groups: The target compound’s 3-methoxyphenyl group provides moderate lipophilicity (logP ≈ 2.8), favoring blood-brain barrier penetration. In contrast, the methylsulfanyl variant (logP ≈ 3.2) exhibits higher solubility but is prone to oxidative metabolism, reducing its half-life . 6,7-Dimethoxy substitution on the isoquinoline ring enhances π-π stacking with aromatic residues in enzyme active sites, as seen in acetylcholinesterase inhibitors .
  • Pyridazinone vs. Quinazolinone Cores: Pyridazinone’s electron-deficient nature facilitates interactions with ATP-binding pockets (e.g., kinase inhibitors), while quinazolinone’s planar structure is optimal for intercalation into DNA .

Pharmacological Profile vs. Analogues

Parameter Target Compound 6-Methoxyisoquinolinone 3-Methoxyphenylpyridazinone
IC50 (Topoisomerase IIα) 12.3 μM 8.7 μM >100 μM
Antimicrobial Activity (MIC, S. aureus) 64 μg/mL Inactive 16 μg/mL
LogP 2.8 1.9 2.1
Plasma Half-Life (in vivo) 4.2 h 6.5 h 3.1 h

Data compiled from enzymatic and cell-based assays .

Biological Activity

The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to compile and analyze the existing research on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 366.40 g/mol
  • IUPAC Name : this compound

Research has indicated that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies have demonstrated moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM .
  • Phosphodiesterase Inhibition : The compound has been associated with phosphodiesterase (PDE) inhibition, which is crucial for modulating cyclic nucleotide levels (cAMP and cGMP) in cells. This activity can impact various signaling pathways involved in inflammation and respiratory diseases .
  • Antiproliferative Effects : Some analogues of this compound have shown promising results in inhibiting the proliferation of cancer cells in vitro, indicating potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity IC50 Value (μM) Reference
COX-I Inhibition19.87
COX-II Inhibition0.52
PDE Inhibition140
Antiproliferative ActivityVaries

Case Studies and Research Findings

  • Anti-inflammatory Potential : A study highlighted that compounds similar to this pyridazine derivative exhibited significant anti-inflammatory effects in animal models of arthritis, reducing edema and pain scores significantly compared to controls .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that derivatives based on this compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antiproliferative activity .
  • Respiratory Diseases : Another research avenue explored the effects of PDE inhibitors derived from this class of compounds in models of asthma, demonstrating their ability to reduce airway hyperreactivity and improve lung function metrics in vivo .

Q & A

Q. Table 1: Representative Synthetic Conditions

IntermediateSolventTemp (°C)Yield (%)Characterization (NMR, IR)
Dihydroisoquinoline-glyoxal adductEthanolReflux85δ 3.75 (s, OCH₃), 1710 cm⁻¹ (C=O)
Pyridazinone-methoxyphenyl precursorBenzene8078δ 7.45 (m, Ar-H), 1650 cm⁻¹ (C=N)

Advanced Question: How can NMR spectroscopy resolve structural ambiguities in the compound’s regiochemistry?

Answer:
1H and 13C NMR are critical for distinguishing regioisomers:

  • Aromatic Proton Splitting : The 3-methoxyphenyl group on the pyridazinone ring shows distinct splitting patterns (e.g., δ 7.2–7.8 ppm, multiplet) compared to alternative substitution sites.
  • Methoxy Group Signals : Two singlet peaks at δ 3.75–3.85 ppm confirm the 6,7-dimethoxy configuration on the dihydroisoquinoline moiety .
  • Carbonyl Peaks : A carbonyl signal at ~170 ppm in 13C NMR confirms the 2-oxoethyl linker’s position .

Basic Question: What analytical techniques are essential for purity assessment?

Answer:

  • Melting Point Analysis : Sharp melting points (e.g., 155–222°C) indicate high purity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
  • Elemental Analysis : Confirms %C, %H, and %N within ±0.4% of theoretical values .

Advanced Question: How to design experiments evaluating the compound’s selectivity for cardiovascular targets?

Answer:

  • In Vitro Assays :
    • Phosphodiesterase (PDE) Inhibition : Measure IC₅₀ using purified PDE isoforms (e.g., PDE3 vs. PDE5) to assess selectivity .
    • Calcium Sensitization : Use skinned cardiomyocytes to evaluate calcium-dependent contractility enhancement .
  • Control Compounds : Compare with known inodilators (e.g., milrinone) to benchmark activity .

Q. Table 2: Pharmacological Screening Parameters

AssayTargetModelKey Metrics
PDE InhibitionPDE3APurified enzymeIC₅₀, selectivity ratio (PDE3/PDE5)
Calcium SensitizationCardiac troponin CSkinned rat myocardiumEC₅₀ for calcium response

Advanced Question: What strategies address contradictory structure-activity relationship (SAR) data in analogs?

Answer:

  • Systematic Substituent Variation : Modify methoxy groups on the dihydroisoquinoline or pyridazinone rings and test activity (e.g., replace 3-methoxyphenyl with 4-fluorophenyl) .
  • Orthogonal Assays : Validate activity across multiple models (e.g., platelet aggregation vs. cardiac contractility) to distinguish target-specific effects .
  • Computational Modeling : Use molecular docking to predict binding affinities for PDE isoforms or adrenergic receptors .

Basic Question: What stability considerations are critical during storage?

Answer:

  • Light Sensitivity : Store in amber vials at controlled room temperature (20–25°C) to prevent photodegradation of the pyridazinone core .
  • Moisture Control : Use desiccants to avoid hydrolysis of the glyoxal linker .

Advanced Question: How to optimize reaction yields for scale-up synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates, improving yields to >90% .

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